1-(4-Ethoxyphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an ethoxyphenyl group, a hydroxydiphenylmethyl group, and a piperidinyl group attached to a pyrrolidine-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the ethoxyphenyl and hydroxydiphenylmethyl groups. Common reagents used in these reactions include ethyl bromide, phenylmagnesium bromide, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane and toluene, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fexofenadine: A similar compound with antihistamine properties.
Diphenhydramine: Another related compound used as an antihistamine and sedative.
Uniqueness
1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H32N2O4 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H32N2O4/c1-2-36-26-15-13-25(14-16-26)32-28(33)21-27(29(32)34)31-19-17-24(18-20-31)30(35,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,24,27,35H,2,17-21H2,1H3 |
InChI Key |
ZUEYGJSJWQHDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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